4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine
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Overview
Description
4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine is a complex organic compound with the molecular formula C22H37NO5. It is characterized by the presence of multiple ethoxy groups and a morpholine ring, making it a versatile molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine typically involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form the corresponding ethoxy derivative. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-[(2-Isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl)ethanol: Shares the isopropyl and methylphenoxy groups but differs in the presence of a benzimidazole ring.
4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde: Contains similar ethoxy and phenoxy groups but has a benzaldehyde moiety.
Uniqueness
4-(2-(2-(2-(2-(2-Isopropyl-5-methylphenoxy)ethoxy)ethoxy)ethoxy)ethyl)morpholine is unique due to its multiple ethoxy groups and the presence of a morpholine ring, which confer distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
The compound 4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H39N1O6, characterized by a morpholine ring and a phenoxy group with multiple ethoxy linkages. The presence of the bulky 5-methyl-2-(propan-2-yl)phenoxy moiety suggests potential interactions with various biological targets due to steric and electronic properties.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing phenoxy and morpholine groups have been reported to possess antimicrobial properties, potentially acting against various bacterial strains.
- Anti-inflammatory Effects : Similar derivatives have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Some morpholine derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Morpholine derivatives are known to inhibit enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2), which plays a critical role in the release of arachidonic acid and subsequent inflammatory mediators .
- Interaction with Cell Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly those regulated by kinases such as p38 MAPK .
- Modulation of Ion Channels : Some studies suggest that similar compounds can modulate ion channels, affecting cellular excitability and neurotransmitter release.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Antimicrobial Activity Study :
- Anti-inflammatory Research :
- Cytotoxicity Assessment :
Table 1: Summary of Biological Activities
Properties
CAS No. |
860-44-6 |
---|---|
Molecular Formula |
C22H37NO5 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]ethoxy]ethyl]morpholine |
InChI |
InChI=1S/C22H37NO5/c1-19(2)21-5-4-20(3)18-22(21)28-17-16-27-15-14-26-13-12-25-11-8-23-6-9-24-10-7-23/h4-5,18-19H,6-17H2,1-3H3 |
InChI Key |
IPCVMVMCDCHILU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCOCCOCCN2CCOCC2 |
Origin of Product |
United States |
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